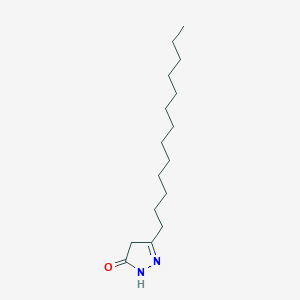

5-Tridecyl-2,4-dihydro-3H-pyrazol-3-one

Description

Structure

3D Structure

Properties

CAS No. |

63158-98-5 |

|---|---|

Molecular Formula |

C16H30N2O |

Molecular Weight |

266.42 g/mol |

IUPAC Name |

3-tridecyl-1,4-dihydropyrazol-5-one |

InChI |

InChI=1S/C16H30N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-14-16(19)18-17-15/h2-14H2,1H3,(H,18,19) |

InChI Key |

IIABTTSCPMCLKO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC1=NNC(=O)C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 5 Tridecyl 2,4 Dihydro 3h Pyrazol 3 One Analogues

Electrophilic and Nucleophilic Reactions of the Pyrazolone (B3327878) Nucleus

The pyrazolone ring is susceptible to both electrophilic and nucleophilic attacks, primarily centered around the C-4 position, which is highly activated due to the influence of the adjacent nitrogen atoms and the carbonyl group. pharmaguideline.com

Electrophilic Reactions: Electrophilic substitution is a predominant reaction pathway for pyrazolone analogues. nih.gov The electron-rich nature of the pyrazole (B372694) ring, combined with the activating effect of the N-atoms, directs electrophiles to the C-4 position. pharmaguideline.com Common electrophilic substitution reactions include nitration, sulfonation, halogenation, and formylation. scribd.comrrbdavc.org For instance, Vilsmeier-Haack formylation introduces a formyl group at the C-4 position, a crucial step in the synthesis of various derivatives. scribd.com The N-1 atom, after deprotonation by a strong base, can also act as a nucleophile, readily reacting with electrophiles like alkyl halides for N-alkylation. pharmaguideline.com

Nucleophilic Reactions: The pyrazolone nucleus, particularly the C-4 position, serves as an excellent C-nucleophile in various reactions. researchgate.net This nucleophilicity is exploited in Michael additions to a wide range of acceptors, which is a fundamental strategy for constructing tetrasubstituted pyrazolones. rwth-aachen.de The pyrazolone anion, generated under basic conditions, readily attacks electrophilic partners. Furthermore, ketimines derived from pyrazolones can act as electrophiles, undergoing nucleophilic 1,2-addition with reagents like trimethylsilyl (B98337) cyanide in Strecker reactions to form α-aminonitriles. sci-hub.ru This dual reactivity highlights the ambiphilic nature of the pyrazolone scaffold.

| Reaction Type | Position of Attack | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nitration | C-4 | HNO₃ + H₂SO₄ | 4-nitropyrazole | scribd.com |

| Sulfonation | C-4 | Fuming H₂SO₄ | 4-sulfonic acid pyrazole | scribd.com |

| Vilsmeier-Haack Formylation | C-4 | POCl₃ + DMF | 4-formylpyrazole | scribd.com |

| N-Alkylation | N-1 | Alkyl halide, Base | N-alkyl pyrazole | pharmaguideline.com |

| Michael Addition | C-4 (as nucleophile) | Michael Acceptors | 4-substituted pyrazolones | rwth-aachen.de |

| Strecker Reaction | C-5 Carbonyl (as electrophile precursor) | TMSCN, Catalyst | α-aminonitriles | sci-hub.ru |

Annulation and Ring-Fused Pyrazolone Derivatives

The multiple reactive sites on the pyrazolone ring make it an ideal precursor for annulation reactions, leading to the synthesis of a diverse array of ring-fused heterocyclic systems. These reactions, often catalyzed by transition metals like rhodium and palladium, involve the formation of new rings fused to the pyrazolone core. rsc.orgacs.org

Common strategies include [4+1], [4+2], and [4+3] annulation reactions. researchgate.net

[4+1] Annulation: This involves the reaction of pyrazolones with one-carbon synthons. For example, rhodium-catalyzed reactions with maleimides can lead to spiro[pyrazolo[1,2-a]indazole-pyrrolidines]. researchgate.net

[4+2] Annulation: Pyrazolones can react with two-carbon synthons, such as allenoates or diazo compounds, to form six-membered rings. Palladium-catalyzed C-H activation and subsequent annulation with allenoates yield pyrazolone-fused cinnolines. acs.orgresearchgate.net

[4+3] Annulation: Seven-membered rings can be fused to the pyrazolone nucleus. A notable example is the Rh(III)-catalyzed reaction of 1-phenylpyrazolidinones with propargyl alcohols, which act as a three-carbon partner to form pyrazolone-fused benzodiazepines. rsc.orgresearchgate.net

These annulation strategies are highly valuable for creating complex, polycyclic molecules that are otherwise difficult to synthesize. researchgate.net

| Annulation Type | Reactant Partner (Synthon) | Catalyst/Conditions | Fused-Ring Product | Reference |

|---|---|---|---|---|

| [4+1] | Maleimides (C1 synthon) | Rh(III) | Spiro[pyrazolo[1,2-a]indazole-pyrrolidines] | researchgate.net |

| [4+2] | Substituted Allenoates | Palladium | Pyrazolone-fused Cinnolines | acs.org |

| [4+2] | Diazo Compounds | Rh(III) | Pyrazolo[1,2-a]cinnolines | researchgate.net |

| [4+3] | Propargyl Alcohols | Rh(III) | Pyrazolone-fused Benzodiazepines | rsc.orgresearchgate.net |

Enantioselective Transformations of Pyrazolone Synthons

Pyrazolone derivatives are powerful and versatile synthons in asymmetric synthesis, owing to their multiple reactive sites that can be engaged in enantioselective transformations. shef.ac.uknih.gov The C-4 position is the most frequently utilized nucleophilic center for constructing chiral molecules. researchgate.net

Organocatalysis has emerged as a powerful tool for these transformations. For instance, the asymmetric Michael addition of 4-unsubstituted pyrazolones to various Michael acceptors is a widely used method. researchgate.net Similarly, enantioselective Strecker reactions using ketimines derived from pyrazolones have been developed to produce chiral α-aminonitriles with high enantioselectivity. sci-hub.ruresearchgate.net These reactions are often catalyzed by chiral squaramides or other hydrogen-bond-donating catalysts. researchgate.net The resulting optically active pyrazolone derivatives are valuable precursors for synthesizing a wide range of biologically important chiral compounds. shef.ac.uk

Stability and Degradation Pathways in Diverse Chemical Environments

The stability of the pyrazolone ring is a critical factor in its application and persistence. Like many heterocyclic compounds containing ester or amide-like functionalities, pyrazolones are susceptible to degradation, primarily through hydrolysis. nih.govpharmacy180.com

The hydrolytic stability of pyrazolone derivatives can be significantly influenced by pH and the nature of substituents on the ring. nih.gov The amide bond within the pyrazolone ring is generally more stable to hydrolysis under physiological conditions than an ester linkage but can be cleaved under extreme pH conditions. pharmacy180.com For example, studies on pyrazole ester derivatives showed rapid degradation in pH 8 buffer, with half-lives of 1-2 hours, while conversion to amide analogues significantly improved stability. nih.gov

Other potential degradation pathways include oxidation and photolysis. pharmacy180.com The pyrazole ring itself is relatively stable to oxidation, though side chains can be oxidized. pharmaguideline.com Photodegradation can occur if the molecule contains photosensitive functional groups that can absorb energy from light, leading to reactive excited species. pharmacy180.com The specific degradation profile of 5-tridecyl-2,4-dihydro-3H-pyrazol-3-one would depend on the precise conditions of the chemical environment, including pH, temperature, presence of oxidizing agents, and exposure to light.

Structure Activity Relationship Sar Investigations Within the 2,4 Dihydro 3h Pyrazol 3 One Class: Influence of the 5 Alkyl Substituent

Methodological Approaches to SAR Studies in Heterocyclic Chemistry

SAR studies in heterocyclic chemistry, particularly for classes like pyrazolones, employ a combination of synthetic, experimental, and computational methods to elucidate the relationship between a molecule's chemical structure and its reactivity or biological activity.

A primary approach involves the systematic synthesis of analogue libraries . Organic chemists create a series of related compounds where one part of the molecule is systematically varied. For the 5-alkyl-pyrazolone series, this would involve synthesizing derivatives with different alkyl chains at the C5 position (e.g., methyl, butyl, octyl, tridecyl) to assess the impact of chain length.

Computational and theoretical methods are indispensable for predicting properties and guiding synthetic efforts. Quantum chemistry calculations, such as Density Functional Theory (DFT), can determine electronic properties like orbital energies and charge distributions, which are key to understanding reactivity. These methods help rationalize how substituents with different electronic features (electron-donating vs. electron-withdrawing) modulate the reactivity of the pyrazole (B372694) ring.

Quantitative Structure-Activity Relationship (QSAR) is a statistical approach that correlates physicochemical properties of compounds with their biological activity or chemical reactivity. By developing mathematical models, QSAR can predict the activity of novel compounds before they are synthesized. These models use descriptors that quantify steric, electronic, and lipophilic properties.

Finally, various spectroscopic and analytical techniques are used to characterize the synthesized compounds and study their interactions. These include NMR spectroscopy for structural elucidation and predicting reactivity, as well as techniques to measure properties like lipophilicity (logP) and acidity (pKa), which are critical inputs for SAR models.

Impact of the 5-Alkyl Chain Length and Branching on Molecular Interactions

The nature of the alkyl substituent at the 5-position of the pyrazolone (B3327878) ring profoundly influences the molecule's non-covalent interactions, which govern properties like solubility, membrane permeability, and binding to biological targets. The key factors are the chain length and the degree of branching.

Chain Length: Increasing the length of the alkyl chain, such as moving from a methyl to a tridecyl group, significantly increases the molecule's lipophilicity (or hydrophobicity). This is due to the growing non-polar surface area, which enhances van der Waals interactions with other non-polar molecules or environments. A longer chain can lead to stronger binding in hydrophobic pockets of enzymes or receptors but may decrease aqueous solubility. Studies on other molecular systems, like alcohols, have shown that increasing alkyl chain length can lead to a more ordered local structure in the liquid state.

The table below illustrates the calculated progression of a key physicochemical property, the logarithm of the partition coefficient (LogP), which quantifies lipophilicity, as the alkyl chain length at the C5 position increases.

| 5-Alkyl Substituent | Chemical Formula of Substituent | Calculated LogP | General Impact on Interactions |

| Methyl | -CH₃ | ~0.5 | Modest lipophilicity |

| Pentyl | -C₅H₁₁ | ~2.0 | Increased lipophilicity, stronger van der Waals forces |

| Decyl | -C₁₀H₂₁ | ~4.5 | High lipophilicity, significant hydrophobic interactions |

| Tridecyl | -C₁₃H₂₇ | ~6.0 | Very high lipophilicity, dominant hydrophobic character |

Note: LogP values are estimates and can vary based on the calculation method.

Correlation of Substituent Electronic and Steric Properties with Chemical Reactivity

The chemical reactivity of the pyrazolone ring is modulated by the electronic and steric properties of its substituents. An alkyl group at the C5 position, such as a tridecyl chain, influences the ring's reactivity primarily through two effects.

Steric Effects: The size and shape of the substituent create steric hindrance , which can affect the accessibility of reactive sites on the pyrazolone ring. A bulky tridecyl group can shield the adjacent N1 and C4 positions from attack by reagents. This steric bulk is a critical factor in determining the regioselectivity of reactions, as a nucleophile or electrophile will preferentially attack the less hindered position.

The following table summarizes the general electronic and steric parameters for different alkyl groups.

| Substituent | Electronic Effect (Inductive) | Steric Parameter (Taft's E_s) | Expected Impact on Reactivity |

| Hydrogen | Neutral | 0 | Baseline reactivity |

| Methyl | Weakly Donating (+I) | -1.24 | Minor electronic activation, low steric hindrance |

| Isopropyl | Moderately Donating (+I) | -1.71 | Increased steric hindrance compared to methyl |

| tert-Butyl | Strongly Donating (+I) | -2.78 | Significant steric hindrance |

| Tridecyl (linear) | Weakly Donating (+I) | ~ -1.6 (estimated) | High steric hindrance due to size and flexibility |

Note: Taft's E_s values quantify the steric effect; more negative values indicate greater steric bulk. The value for tridecyl is an estimation based on similar long-chain alkyls.

Predictive Models for Structure-Reactivity Relationships

To formalize the relationships discussed above, predictive models, particularly QSAR models, are often developed. These models create a mathematical link between a set of molecular descriptors and an observable property, such as reaction rate or biological activity.

For a series of 5-alkyl-2,4-dihydro-3H-pyrazol-3-one derivatives, a QSAR model for chemical reactivity might take the following general form:

Reactivity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

Where:

Reactivity could be the logarithm of a reaction rate constant (log k).

c₀, c₁, c₂, ... cₙ are coefficients determined by statistical regression analysis.

Descriptors are numerical representations of the molecule's properties.

The selection of descriptors is crucial for building a meaningful model. For the 5-alkyl pyrazolone series, relevant descriptors would include:

| Descriptor Type | Specific Example | Property Represented |

| Electronic | Sigma (σ) constant | Electron-donating/withdrawing ability of the substituent |

| Steric | Taft's E_s, Molar Refractivity (MR) | Size, bulk, and polarizability of the substituent |

| Lipophilic | LogP | Hydrophobicity/lipophilicity |

| Topological | Wiener Index, Connectivity Indices | Molecular shape, size, and degree of branching |

| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting capability of the molecule |

By synthesizing a training set of 5-alkyl pyrazolones, measuring their reactivity, calculating these descriptors, and applying statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a predictive QSAR model can be built. Such a model would allow researchers to estimate the reactivity of a compound like 5-Tridecyl-2,4-dihydro-3H-pyrazol-3-one without needing to synthesize and test it first, thereby accelerating the discovery and optimization process.

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation of 5 Tridecyl 2,4 Dihydro 3h Pyrazol 3 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR for Structural Assignments

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Tridecyl-2,4-dihydro-3H-pyrazol-3-one would exhibit characteristic signals corresponding to the protons of the pyrazolone (B3327878) ring and the tridecyl chain. The protons on the heterocyclic ring are expected to show distinct chemical shifts. The methylene (B1212753) protons of the tridecyl chain adjacent to the pyrazolone ring would appear at a downfield position compared to the other methylene groups due to the influence of the heterocyclic system. The bulk of the methylene protons in the alkyl chain would resonate as a broad multiplet in the typical aliphatic region. The terminal methyl group of the tridecyl chain would appear as a triplet at a characteristic upfield position.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbonyl carbon (C=O) of the pyrazolone ring is expected to have the most downfield chemical shift. The carbons of the pyrazolone ring would also show characteristic resonances. The carbons of the tridecyl chain would appear in the aliphatic region of the spectrum, with the carbon attached to the pyrazolone ring being the most deshielded among the alkyl carbons.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR would only be applicable to derivatives of 5-Tridecyl-2,4-dihydro-3H-pyrazol-3-one that have been functionalized with fluorine atoms. In such cases, ¹⁹F NMR would provide valuable information regarding the electronic environment of the fluorine substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Tridecyl-2,4-dihydro-3H-pyrazol-3-one

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazolone Ring CH₂ | ~3.0 - 3.5 | ~40 - 50 |

| Pyrazolone Ring C=C | - | ~150 - 160 |

| Pyrazolone Ring C=O | - | ~170 - 180 |

| Tridecyl CH₂ (alpha to ring) | ~2.2 - 2.6 | ~30 - 35 |

| Tridecyl (CH₂)₁₁ | ~1.2 - 1.4 | ~22 - 32 |

| Tridecyl CH₃ | ~0.8 - 0.9 | ~14 |

Mass Spectrometry (MS): High-Resolution Mass Spectrometry and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of 5-Tridecyl-2,4-dihydro-3H-pyrazol-3-one with high precision. This allows for the unambiguous determination of its elemental formula.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for 5-Tridecyl-2,4-dihydro-3H-pyrazol-3-one

| Fragment | Proposed Structure | Significance |

| [M]+• | C₁₆H₃₀N₂O+• | Molecular Ion |

| [M - C₁₁H₂₂]+• | C₅H₈N₂O+• | McLafferty Rearrangement Product |

| [C₁₃H₂₇]+ | Tridecyl Cation | Alpha-Cleavage Product |

| [C₄H₅N₂O]+ | Pyrazolone Ring Fragment | Ring Fragmentation |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 5-Tridecyl-2,4-dihydro-3H-pyrazol-3-one, the IR spectrum would be dominated by characteristic absorption bands. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the pyrazolone ring. A broad band in the region of 3100-3300 cm⁻¹ would correspond to the N-H stretching vibration, suggesting the presence of intermolecular hydrogen bonding in the solid state. The C-H stretching vibrations of the tridecyl chain would appear as sharp bands in the 2850-2960 cm⁻¹ region.

Interactive Data Table: Predicted Characteristic IR Absorption Bands for 5-Tridecyl-2,4-dihydro-3H-pyrazol-3-one

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium-Broad |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| C=O Stretch (Amide) | 1650 - 1700 | Strong |

| C=C Stretch | 1580 - 1620 | Medium |

| C-N Stretch | 1300 - 1400 | Medium |

Other Spectroscopic Methods for Electronic and Vibrational Characterization

Other spectroscopic techniques can provide further insights into the electronic and vibrational properties of 5-Tridecyl-2,4-dihydro-3H-pyrazol-3-one derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique would provide information about the electronic transitions within the molecule. The pyrazolone ring, being a chromophore, would exhibit characteristic absorption bands in the UV region.

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman spectroscopy would provide information about the vibrational modes of the molecule, particularly for non-polar bonds that are weak or inactive in the IR spectrum.

Synthetic Applications and Materials Chemistry Exploiting 5 Tridecyl 2,4 Dihydro 3h Pyrazol 3 One Derivatives

Pyrazolones as Key Intermediates and Building Blocks in Organic Synthesis

Pyrazolone (B3327878) and its derivatives are highly versatile intermediates in organic synthesis due to their multiple reaction sites. nih.gov They can participate in a variety of transformations, including asymmetric addition and annulation reactions, making them valuable for the construction of more complex molecules. nih.gov The fundamental reactivity of the pyrazolone ring system allows for its incorporation into a wide array of molecular frameworks.

The synthesis of pyrazolone derivatives itself can be achieved through various methods, often involving multicomponent reactions which are favored in green chemistry for their efficiency. nih.gov For instance, the condensation of β-keto esters with hydrazine (B178648) derivatives is a common and straightforward route to the pyrazolone core. researchgate.net

The tridecyl group at the 5-position of 5-Tridecyl-2,4-dihydro-3H-pyrazol-3-one would primarily influence its solubility, rendering it more soluble in nonpolar organic solvents. This property can be advantageous in certain reaction media, facilitating homogeneous reaction conditions where derivatives with smaller substituents might be insoluble.

Table 1: Selected Synthetic Methodologies for Pyrazolone Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Cyclocondensation | Ethyl acetoacetate, Hydrazine hydrate | Nano-ZnO, Green Protocol | 1,3,5-substituted pyrazoles |

| Multicomponent Reaction | Malononitrile, Hydrazine hydrate, Ethyl acetoacetate, Aldehydes | Fe3O4@SiO2 nanocatalyst, Water | Pyranopyrazole scaffolds nih.gov |

| Pinner Reaction | α,α-disubstituted ethyl cyanoacetates, Hydrazine hydrate | - | 4,4-disubstituted 5-amino-2,4-dihydro-3H-pyrazol-3-ones nih.gov |

Development of Novel Reagents and Catalysts Incorporating Pyrazolone Scaffolds

The pyrazolone scaffold has been successfully integrated into the design of novel reagents and catalysts. The nitrogen atoms and the carbonyl group of the pyrazolone ring can act as coordination sites for metal ions, making them suitable ligands for catalysis. nih.gov For example, pyrazolone derivatives have been used to create catalysts for asymmetric reactions, leveraging the chiral environment that can be established around a metal center. nih.gov

Furthermore, pyrazolone-based structures have been employed in the development of nanocatalysts. These materials combine the catalytic activity of the pyrazolone moiety with the high surface area and recyclability of nanoparticles. nih.govresearchgate.net The long tridecyl chain of 5-Tridecyl-2,4-dihydro-3H-pyrazol-3-one could serve as a hydrophobic tail, potentially enabling the formation of micelles or other supramolecular assemblies in aqueous media, which could act as nanoreactors and influence the outcome of catalytic reactions.

Role in the Construction of Complex Molecular Architectures

Pyrazolone derivatives are instrumental in the synthesis of a variety of complex molecular architectures, particularly heterocyclic compounds. jmchemsci.com They can be used to construct fused ring systems and spirocyclic compounds, which are of interest in medicinal chemistry and materials science. nih.gov

The reactivity of the pyrazolone ring allows for its participation in cycloaddition reactions and tandem reactions, leading to the rapid assembly of intricate molecular structures. jmchemsci.com For instance, pyranopyrazoles, which are formed from the reaction of pyrazolones with other reagents, are a class of compounds with interesting biological activities. nih.gov

The incorporation of a 5-tridecyl-pyrazolone derivative into such architectures would impart a significant lipophilic character to the final molecule. This could be exploited in applications where interaction with lipid bilayers or other nonpolar environments is desired.

Table 2: Examples of Complex Architectures Derived from Pyrazolones

| Starting Material | Reagents | Resulting Architecture |

| 4-dicyanomethylene-2-pyrazoline-5-one | Hydrogen peroxide | Spiropyrazoleoxirane derivatives nih.gov |

| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) acetamide | Cyanuric chloride, Aromatic aldehydes | S-Triazine-linked pyrazolone derivatives |

| Pyrazolin-N-thioamides | 4-bromoacetyl-1,2,3-triazoles | 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles nih.gov |

Potential in Functional Materials Science

While the direct application of 5-Tridecyl-2,4-dihydro-3H-pyrazol-3-one in functional materials is not yet reported, the pyrazolone scaffold, in general, has shown promise in this area. Pyrazolone derivatives have been investigated for their optical properties, including their use as dyes and in nonlinear optical materials.

The long alkyl chain of the 5-tridecyl derivative is a key feature that suggests its potential in the field of liquid crystals and self-assembling materials. Molecules with such long aliphatic chains are known to exhibit liquid crystalline phases, where the molecules have some degree of orientational order. This could lead to applications in displays and sensors. Additionally, the ability of such molecules to self-assemble into well-defined nanostructures could be harnessed for the development of organic electronics, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), where molecular ordering is crucial for device performance. The pyrazolone core could provide the necessary electronic properties, while the tridecyl chain would drive the self-assembly process.

Q & A

Q. Can 5-Tridecyl-2,4-dihydro-3H-pyrazol-3-one serve as a ligand in coordination chemistry?

- Methodological Answer : Pyrazolone derivatives with alkyl chains act as bidentate ligands via the carbonyl and adjacent nitrogen. For example, 4-acylpyrazolone-Zn(II) complexes exhibit luminescence properties tunable by substituent length. The tridecyl chain may enhance lipophilicity for applications in OLEDs or bioimaging, but steric effects could reduce metal-binding efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.